molecular formula C11H12F2O3S B12600412 Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- CAS No. 648956-98-3

Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy-

Cat. No.: B12600412
CAS No.: 648956-98-3
M. Wt: 262.27 g/mol
InChI Key: QFYGPAAEPVKRMI-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- is a chemical compound with the molecular formula C11H12F2O3S. This compound is characterized by the presence of a benzaldehyde core substituted with a 2,2-difluoroethylthio group and two methoxy groups at the 2 and 5 positions. The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- can be achieved through a multi-step process. One common method involves the electrophilic 2,2-difluoroethylation of thiol nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . This reaction typically proceeds under mild conditions and allows for the selective introduction of the 2,2-difluoroethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as the use of less toxic reagents and solvents, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the 2,2-difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its binding affinity and specificity for target proteins. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2-methoxy-
  • Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-3,5-dimethoxy-
  • Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,6-dimethoxy-

Uniqueness

Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- is unique due to the specific positioning of the methoxy groups at the 2 and 5 positions, which can influence its chemical reactivity and biological activity. The presence of the 2,2-difluoroethylthio group further distinguishes it from other benzaldehyde derivatives, potentially enhancing its lipophilicity and metabolic stability .

Properties

CAS No.

648956-98-3

Molecular Formula

C11H12F2O3S

Molecular Weight

262.27 g/mol

IUPAC Name

4-(2,2-difluoroethylsulfanyl)-2,5-dimethoxybenzaldehyde

InChI

InChI=1S/C11H12F2O3S/c1-15-8-4-10(17-6-11(12)13)9(16-2)3-7(8)5-14/h3-5,11H,6H2,1-2H3

InChI Key

QFYGPAAEPVKRMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)SCC(F)F

Origin of Product

United States

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